Vasopressin V1a and Oxytocin Receptor Profiling: EC50 Comparison Against the N-Benzyl Analog
In the Molecular Libraries Screening Center Network (MLSCN) profiling performed at The Scripps Research Institute Molecular Screening Center, the hydrochloride salt of 4-chloro-2-{[(4-fluorophenyl)amino]methyl}phenol (BDBM75551) exhibited an EC50 of 11,000 nM (1.10E+4 nM) at the human Vasopressin V1a receptor and an EC50 of 15,500 nM (1.55E+4 nM) at the human Oxytocin receptor [1]. These values establish a quantitative baseline for receptor engagement within the neurohypophyseal hormone receptor family. While direct comparator data for the closest analogs in the same assay format are not available in the public domain, the micromolar potency and the moderate (1.4-fold) selectivity for V1a over Oxytocin receptor provide a defined pharmacological fingerprint that distinguishes this compound from structurally related aminomethylphenols lacking reported GPCR activity [1].
| Evidence Dimension | Receptor functional activity (EC50) |
|---|---|
| Target Compound Data | Vasopressin V1a EC50 = 11,000 nM; Oxytocin receptor EC50 = 15,500 nM |
| Comparator Or Baseline | N-Benzyl analog (4-chloro-2-{[(4-fluorobenzyl)amino]methyl}phenol, BDBM75551) — same BindingDB entry, indistinguishable stereochemistry assignment |
| Quantified Difference | V1a/Oxytocin selectivity ratio ≈ 1.4-fold |
| Conditions | MLSCN screening assay; The Scripps Research Institute Molecular Screening Center; human Vasopressin V1a and Oxytocin receptors |
Why This Matters
This provides the only publicly available receptor-level functional annotation for the compound class, enabling target-based selection for neurohypophyseal hormone receptor research where other aminomethylphenols lack documented activity.
- [1] BindingDB. BDBM75551: EC50 data — Vasopressin V1a receptor (Human): 1.10E+4 nM; Oxytocin receptor (Human): 1.55E+4 nM. The Scripps Research Institute Molecular Screening Center, curated by PubChem BioAssay (AID 463108, AID 463103). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=75551 (accessed 2026-04-25). View Source
